Ethylenedicysteine

Description

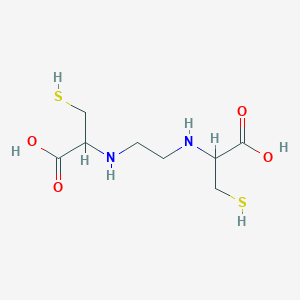

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHFYSWNHZMMDO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CS)C(=O)O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-48-0 | |

| Record name | L,L-Ethylenedicysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14344-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenedicysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicisate diacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDICYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0942C52XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is ethylenedicysteine chemical structure

An In-Depth Technical Guide to Ethylenedicysteine: Structure, Properties, and Applications

Introduction

This compound (EC) is a chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its molecular structure allows for the stable coordination of metallic radionuclides, most notably Technetium-99m (99mTc). The resulting complex, 99mTc-EC, is a well-established renal tubular function tracer, valued for its favorable pharmacokinetic properties and the high-quality diagnostic images it produces. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development for an audience of researchers and scientists.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by an ethylene bridge linking the amino groups of two cysteine molecules. This N2S2 (two nitrogen, two sulfur) configuration, along with two carboxylic acid groups, enables it to act as a hexadentate ligand, forming stable complexes with metal ions.

The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid[1] |

| Molecular Formula | C8H16N2O4S2[1][2] |

| CAS Number | 14344-48-0[1] |

| SMILES | C(CN--INVALID-LINK--C(=O)O)N--INVALID-LINK--C(=O)O[2][3] |

| InChI | InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1[1][2] |

| InChIKey | BQHFYSWNHZMMDO-WDSKDSINSA-N[2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 268.4 g/mol | [1] |

| Monoisotopic Mass | 268.05514934 Da | [1][3] |

| XlogP (Predicted) | -5.4 | [1][3] |

Applications in Drug Development

The primary application of this compound in drug development is as a chelator for radiopharmaceuticals used in diagnostic imaging. Its most notable use is in the preparation of Technetium-99m this compound (99mTc-EC).

99mTc-EC for Renal Imaging

99mTc-EC is a renal imaging agent that is eliminated primarily through active tubular transport.[4] It serves as an alternative to ortho-iodohippurate (OIH) and provides imaging qualities comparable to 99mTc-mercaptoacetyltriglycine (MAG3).[4] Kidney images obtained with 99mTc-EC are of excellent quality, with minimal visualization of adjacent organs like the liver and spleen.[5][6]

Other Radionuclide Complexes

This compound has also been explored for chelating other metallic radionuclides for therapeutic and diagnostic purposes. For instance, complexes with Gallium-67 (67Ga) and Indium-111 (111In) have been synthesized and evaluated.[7] Derivatives of EC may have potential as bifunctional chelates for labeling proteins and peptides with 111In.[7] Furthermore, more lipophilic analogs of Gallium-68 (68Ga) labeled EC could be potential myocardial PET imaging agents.[7]

Conjugation for Targeted Delivery

This compound can be conjugated to targeting biomolecules, such as deoxyglucose, to direct the radiopharmaceutical to specific tissues or cell types. For example, 99mTc-ethylenedicysteine-deoxyglucose (99mTc-EC-DG) was developed for imaging glucose transporter activity in tumors.[8][9]

Quantitative Data

The utility of this compound-based radiopharmaceuticals is underscored by their pharmacokinetic profiles and stability.

Table 3: Pharmacokinetic Parameters of 99mTc-EC

| Parameter | Value | Comparison Agent | Comparison Value | Source |

| Plasma Protein Binding | ~33% | 131I-OIH | ~62-67% | [6][10] |

| 99mTc-MAG3 | >90% | [6] | ||

| Red Blood Cell Binding | ~5.7% (negligible) | 131I-OIH | 10-12% | [5][6][10] |

| Renal Extraction Ratio | 0.70 | - | - | [4] |

| Urinary Excretion (40 min) | ~70% of administered dose | - | - | [5][6] |

| Urinary Excretion (1 hour) | ~80% of administered dose | - | - | [5][6] |

| Urinary Excretion (1.5 hours) | ~95% of administered dose | - | - | [5][6] |

| Renal Plasma Clearance | Lower than OIH | 131I-OIH | - | [10] |

| Clearance Half-life | 98 +/- 54 min | 131I-OIH | 74 +/- 54 min | [10] |

Table 4: Thermodynamic Stability Constants of Metal-EC Complexes

| Complex | Log K' | Source |

| Ga-EC | 31.5 | [7] |

| In-EC | 33.0 | [7] |

Experimental Protocols

Synthesis of L,L-Ethylenedicysteine

A common method for the synthesis of L,L-ethylenedicysteine involves the reduction of thiazolidine-4-carboxylic acid.

Protocol:

-

Starting Material: Thiazolidine-4-carboxylic acid.

-

Reaction: The starting material is reduced using sodium metal in liquid ammonia.

-

Yield: This process has been reported to achieve an efficiency of approximately 55%.

-

Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.

Preparation of 99mTc-EC via Transchelation

The complexation of EC with 99mTc requires a high pH (around 12) for a high radiochemical yield, which can be challenging for kit preparations due to the instability of the reducing agent (stannous tin) at high pH.[11] An alternative transchelation method using 99mTc-glucoheptonate (99mTc-GHA) has been developed.[11]

Protocol:

-

Step 1: Formation of 99mTc-GHA

-

Add sodium pertechnetate (Na99mTcO4) to a kit vial containing stannous glucoheptonate (Sn-GHA) at a pH of approximately 6.5.[11]

-

Allow the reaction to proceed to form the intermediate complex, 99mTc-GHA.

-

-

Step 2: Transchelation to 99mTc-EC

-

Step 3: Final pH Adjustment

-

Adjust the pH of the final 99mTc-EC product to approximately 7 using a 0.5 M phosphate buffer (pH 4-5).[11]

-

-

Quality Control:

-

The radiochemical purity of the final product should be assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Visualized Workflow

The following diagram illustrates the workflow for the synthesis and radiolabeling of this compound with Technetium-99m via the transchelation method.

Caption: Workflow for this compound Synthesis and Radiolabeling.

References

- 1. This compound | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C8H16N2O4S2) [pubchemlite.lcsb.uni.lu]

- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluation of technetium-99m-ethylenedicysteine in renal disorders and determination of extraction ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylenedicysteine (EC) for Researchers and Drug Development Professionals

Introduction

Ethylenedicysteine (EC) is a synthetic chelating agent that has garnered significant attention in the fields of radiopharmacology and drug development. Its molecular structure, featuring two cysteine moieties linked by an ethylene bridge, provides a robust framework for the stable chelation of metallic radionuclides, most notably Technetium-99m (⁹⁹ᵐTc). This property has led to its primary application as a ligand in the development of radiopharmaceuticals for diagnostic imaging, particularly for renal function assessment. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for radiolabeling, and its applications in research.

Core Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its use in experimental settings, including preparation of solutions and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O₄S₂ | [1][2][3] |

| Molecular Weight | 268.36 g/mol | [3] |

| CAS Number | 14344-48-0 | [1][2] |

| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | [1][2] |

| Canonical SMILES | C(CNC(CS)C(=O)O)NC(CS)C(=O)O | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for specialized applications. The preparation of L,L-ethylenedicysteine has been reported via the reduction of L-thiazolidine-4-carboxylic acid. Thiazolidine-4-carboxylic acid itself can be synthesized through the condensation of L-cysteine with an appropriate aldehyde.

Applications in Research and Drug Development

The primary utility of this compound in the scientific community is as a chelating agent for the development of radiopharmaceuticals.

-

Renal Imaging: The most well-established application is in the preparation of ⁹⁹ᵐTc-EC, a radiopharmaceutical used for dynamic renal scintigraphy.[4] This complex is an effective agent for evaluating renal tubular function and has imaging qualities comparable to ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3).[4] The elimination of ⁹⁹ᵐTc-EC is primarily through active tubular transport.[4]

-

Tumor Imaging: Research has explored the conjugation of this compound to targeting moieties for cancer imaging. For example, ⁹⁹ᵐTc-EC has been conjugated to deoxyglucose to create ⁹⁹ᵐTc-EC-DG for imaging glucose metabolism in tumors.[5] Another application involves conjugating EC to monoclonal antibodies like C225 to target epidermal growth factor receptors (EGFR) on cancer cells.[6]

It is important to note that this compound itself is not known to be involved in any endogenous signaling pathways. Its mechanism of action is centered on its ability to form stable complexes with radionuclides, thereby acting as a vehicle to deliver the radioisotope to a target tissue or to be cleared by a specific physiological pathway that can be imaged.

Experimental Protocols

Radiolabeling of this compound with Technetium-99m

The labeling of this compound with ⁹⁹ᵐTc is a critical procedure for its use in diagnostic imaging. There are two primary methods for this: direct labeling and transchelation.

Key Parameters for ⁹⁹ᵐTc-Labeling

| Parameter | Condition | Rationale | Reference(s) |

| pH for Direct Labeling | ~12 | Ensures high radiochemical yield. | [7][8] |

| pH for Transchelation (intermediate) | ~6.5 | For the stable formation of the intermediate ⁹⁹ᵐTc-glucoheptonate. | [8] |

| Final pH Adjustment | ~7 | To ensure physiological compatibility of the final product. | [8] |

| Reducing Agent | Stannous chloride (SnCl₂) | To reduce the pertechnetate (TcO₄⁻) to a lower oxidation state for chelation. | [9] |

| Reaction Temperature | Room temperature | The reaction proceeds efficiently without the need for heating. | [4] |

| Stability of Labeled Product | At least 8 hours | Allows for flexible administration post-preparation. | [4] |

Detailed Methodology: Transchelation Labeling of EC with ⁹⁹ᵐTc

The transchelation method is often preferred as it avoids the instability of stannous ions at the high pH required for direct labeling.[8]

Materials:

-

Lyophilized kit containing:

-

Sodium pertechnetate (⁹⁹ᵐTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.

-

Sterile, pyrogen-free vials and syringes.

-

pH indicator strips or a pH meter.

-

Radiodetector for quality control.

Procedure:

-

Preparation of ⁹⁹ᵐTc-Glucoheptonate (⁹⁹ᵐTc-GHA): a. Aseptically add the required activity of sodium pertechnetate (⁹⁹ᵐTcO₄⁻) to Vial A (Sn-GHA). b. Gently swirl the vial to ensure complete dissolution. The formation of ⁹⁹ᵐTc-GHA occurs at approximately pH 6.5.[8]

-

Reconstitution of this compound: a. Reconstitute the this compound in Vial B with a suitable sterile solvent as per the kit instructions. The pH of this solution should be approximately 12.[8]

-

Transchelation Reaction: a. Transfer the reconstituted this compound solution from Vial B to the vial containing the pre-formed ⁹⁹ᵐTc-GHA (Vial A). b. Allow the reaction to proceed at room temperature. The reaction can also be facilitated on a boiling water bath, though room temperature is often sufficient.[8]

-

pH Adjustment: a. After the transchelation is complete, adjust the pH of the final product to approximately 7 using the phosphate buffer from Vial C.[8] This ensures the final radiopharmaceutical is suitable for intravenous administration.

-

Quality Control: a. Assess the radiochemical purity of the final ⁹⁹ᵐTc-EC product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] b. The labeling efficiency should be determined using a suitable radiodetector.

Mandatory Visualizations

Experimental Workflow for ⁹⁹ᵐTc-Labeling of this compound

Caption: Workflow for the transchelation labeling of this compound with ⁹⁹ᵐTc.

This diagram illustrates the sequential steps involved in the preparation of ⁹⁹ᵐTc-EC via the transchelation method, from the initial preparation of the intermediate complex to the final quality control of the radiopharmaceutical.

References

- 1. Buy this compound | 14344-48-0 | >98% [smolecule.com]

- 2. This compound | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 99mTc-Ethylenedicysteine-C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to L,L-Ethylenedicysteine (EC)

CAS Number: 14344-48-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L,L-Ethylenedicysteine (EC), a versatile chelating agent with significant applications in radiopharmaceutical development. This document covers its synthesis, physicochemical properties, and its primary role as a ligand for metallic radionuclides, particularly Technetium-99m (⁹⁹ᵐTc) for renal imaging.

Introduction

L,L-Ethylenedicysteine (EC) is a derivative of the amino acid L-cysteine. Its structure, featuring two nitrogen and two sulfur donor atoms, along with two carboxylic acid groups, makes it an efficient chelating agent for various metal ions. This property has been extensively leveraged in nuclear medicine, where it forms a stable complex with ⁹⁹ᵐTc to create the radiopharmaceutical ⁹⁹ᵐTc-EC, used for dynamic renal scintigraphy.

Physicochemical Properties

A summary of the key physicochemical properties of L,L-Ethylenedicysteine is presented below.

| Property | Value | Reference |

| CAS Number | 14344-48-0 | |

| Molecular Formula | C₈H₁₆N₂O₄S₂ | |

| Molecular Weight | 268.35 g/mol | |

| Melting Point | 245-246 °C | [1] |

| Density | 1.366 g/cm³ | [1] |

| Appearance | White solid | |

| Solubility | Soluble in water |

Synthesis and Purification

The synthesis of L,L-Ethylenedicysteine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis of L,L-Ethylenedicysteine

A common method for the synthesis of L,L-Ethylenedicysteine involves the reaction of L-cysteine with a suitable bifunctional linking agent. While various synthetic routes have been explored, a frequently cited method is the reduction of L-thiazolidine-4-carboxylic acid by sodium in liquid ammonia.

Experimental Protocol: Synthesis of L,L-Ethylenedicysteine

Materials:

-

L-thiazolidine-4-carboxylic acid

-

Sodium metal

-

Liquid ammonia

-

Appropriate solvent systems for reaction and purification

-

Acid for neutralization

Procedure:

-

In a flask equipped for reactions at low temperatures, condense liquid ammonia.

-

Carefully add sodium metal to the liquid ammonia to form a sodium amide solution.

-

Dissolve L-thiazolidine-4-carboxylic acid in a suitable solvent and add it dropwise to the sodium amide solution under vigorous stirring.

-

Maintain the reaction at a low temperature for a specified period to allow for the reductive cleavage of the thiazolidine ring.

-

After the reaction is complete, carefully quench the excess sodium amide with a suitable reagent.

-

Evaporate the ammonia and dissolve the residue in water.

-

Neutralize the solution with an appropriate acid to precipitate the L,L-Ethylenedicysteine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain a high-purity crystalline solid.

Characterization: The final product should be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Caption: Workflow for the synthesis of L,L-Ethylenedicysteine.

Applications in Drug Development

The primary application of L,L-Ethylenedicysteine in drug development is as a bifunctional chelator for radiometals, most notably in the formulation of the renal imaging agent ⁹⁹ᵐTc-EC.

⁹⁹ᵐTc-Ethylenedicysteine (⁹⁹ᵐTc-EC) for Renal Imaging

⁹⁹ᵐTc-EC is a well-established radiopharmaceutical used for the evaluation of renal function. It serves as an alternative to other renal agents like ⁹⁹ᵐTc-MAG3 (mercaptoacetyltriglycine) and ¹³¹I-OIH (ortho-iodohippurate). The pharmacokinetic properties of ⁹⁹ᵐTc-EC make it particularly suitable for dynamic renal scintigraphy.

| Pharmacokinetic Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG3 | ¹³¹I-OIH |

| Plasma Protein Binding | ~35% | >90% | ~70% |

| Renal Extraction Fraction | ~0.6-0.7 | ~0.4-0.5 | ~0.85 |

| Primary Excretion Route | Active Tubular Secretion | Active Tubular Secretion | Active Tubular Secretion |

| Liver Uptake | Negligible | Low | Negligible |

Chelation with Other Metals: Gallium and Indium

Research has also explored the use of L,L-Ethylenedicysteine as a chelator for other medically relevant metals, such as Gallium (Ga) and Indium (In). The stability of these complexes is crucial for their potential in vivo applications.[2]

| Metal Ion | Log K (Stability Constant) | Potential Application |

| Ga(III) | 31.5 | PET Imaging (with ⁶⁸Ga) |

| In(III) | 33.0 | SPECT Imaging (with ¹¹¹In), Bifunctional chelator for antibody labeling |

The high stability of the In-EC complex suggests its potential use as a bifunctional chelator for labeling proteins and peptides with ¹¹¹In for targeted radionuclide therapy or imaging.[2]

Experimental Protocols

Preparation of ⁹⁹ᵐTc-Ethylenedicysteine

The labeling of L,L-Ethylenedicysteine with ⁹⁹ᵐTc is typically performed using a kit formulation.

Experimental Protocol: Labeling of L,L-EC with ⁹⁹ᵐTc

Materials:

-

Lyophilized kit containing L,L-Ethylenedicysteine, a reducing agent (e.g., stannous chloride), and a buffer.

-

Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.

-

Sterile, pyrogen-free saline.

Procedure:

-

Aseptically add a specified volume and activity of Na⁹⁹ᵐTcO₄ eluate to the lyophilized kit vial.

-

Gently swirl the vial to dissolve the contents.

-

Allow the mixture to incubate at room temperature for a designated period (typically 10-15 minutes) to allow for complexation.

-

The final product should be a clear, colorless solution.

Transchelation Method: An alternative method involves the pre-formation of a labile ⁹⁹ᵐTc complex, such as ⁹⁹ᵐTc-glucoheptonate, followed by the addition of L,L-EC to facilitate a transchelation reaction, forming the more stable ⁹⁹ᵐTc-EC complex. This method can sometimes offer advantages in terms of kit stability and labeling efficiency.

Caption: Workflow for the preparation of ⁹⁹ᵐTc-EC.

Quality Control of ⁹⁹ᵐTc-EC

Ensuring the radiochemical purity of the final ⁹⁹ᵐTc-EC preparation is critical before administration. The primary quality control method is chromatography.

Experimental Protocol: Radiochemical Purity Testing of ⁹⁹ᵐTc-EC

Objective: To determine the percentage of ⁹⁹ᵐTc bound to EC and identify potential radiochemical impurities such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).

Method 1: Thin-Layer Chromatography (TLC)

-

Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

-

Mobile Phase System 1 (for ⁹⁹ᵐTcO₂): Saline (0.9% NaCl) or Water.

-

Procedure: Spot the ITLC-SG strip with ⁹⁹ᵐTc-EC. Develop the chromatogram in the saline mobile phase.

-

Interpretation: ⁹⁹ᵐTc-EC and ⁹⁹ᵐTcO₄⁻ migrate with the solvent front (Rf = 0.9-1.0), while ⁹⁹ᵐTcO₂ remains at the origin (Rf = 0.0-0.1).

-

-

Mobile Phase System 2 (for ⁹⁹ᵐTcO₄⁻): Acetone or Methyl Ethyl Ketone (MEK).

-

Procedure: Spot a separate ITLC-SG strip with ⁹⁹ᵐTc-EC. Develop the chromatogram in the acetone/MEK mobile phase.

-

Interpretation: ⁹⁹ᵐTcO₄⁻ migrates with the solvent front (Rf = 0.9-1.0), while ⁹⁹ᵐTc-EC and ⁹⁹ᵐTcO₂ remain at the origin (Rf = 0.0-0.1).

-

Calculation of Radiochemical Purity: % Radiochemical Purity of ⁹⁹ᵐTc-EC = 100% - (% ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)

A radiochemical purity of ≥95% is generally required for clinical use.

Preclinical Evaluation: Biodistribution Studies

Biodistribution studies in animal models are essential to determine the in vivo fate of the radiopharmaceutical.

Experimental Protocol: General Guideline for Biodistribution of ⁹⁹ᵐTc-EC in Rodents

Animals:

-

Healthy rodents (e.g., mice or rats) of a specific strain, age, and sex.

Procedure:

-

Administer a known amount of ⁹⁹ᵐTc-EC intravenously (e.g., via the tail vein).

-

At predetermined time points post-injection (e.g., 5, 30, 60, and 120 minutes), euthanize a cohort of animals.

-

Dissect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and urine).

-

Weigh each organ/tissue sample.

-

Measure the radioactivity in each sample and in injection standards using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue.

Data Analysis: The %ID/g data provides a quantitative measure of the uptake and clearance of the radiopharmaceutical in different organs over time, allowing for the assessment of its pharmacokinetic profile and dosimetry estimates.

Conclusion

L,L-Ethylenedicysteine is a valuable and well-characterized chelating agent with a primary, clinically successful application in the formation of the renal imaging agent ⁹⁹ᵐTc-EC. Its favorable chelation chemistry also extends to other medically relevant radioisotopes like ⁶⁸Ga and ¹¹¹In, suggesting potential for the development of new diagnostic and therapeutic radiopharmaceuticals. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis, evaluation, and application of this important molecule.

References

An In-depth Technical Guide to the Biological Properties of Ethylenedicysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenedicysteine (EC), systematically known as N,N'-ethylenedi-L-cysteine, is a derivative of the amino acid L-cysteine. Its structure, featuring two cysteine molecules linked by an ethylene bridge, imparts significant chelating properties, which have been the primary focus of its scientific investigation. This guide provides a comprehensive overview of the known biological properties of this compound, with a strong emphasis on its chemical synthesis, metal chelation capabilities, and its well-established role in radiopharmaceuticals. While its application as a chelating agent for diagnostic imaging is extensively documented, this guide will also touch upon other potential, albeit less explored, biological activities.

Chemical Structure:

-

IUPAC Name: (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid

-

Molecular Formula: C₈H₁₆N₂O₄S₂

-

Molecular Weight: 268.4 g/mol

Synthesis and Characterization

The synthesis of this compound is a crucial step for its use in research and clinical applications. Several methods have been reported, with a common approach involving the reduction of L-thiazolidine-4-carboxylic acid.

Synthesis of N,N'-ethylenedi-L-cysteine

A widely cited method for the synthesis of EC involves the reduction of L-thiazolidine-4-carboxylic acid using sodium in liquid ammonia[1].

Experimental Protocol: Synthesis of N,N'-ethylenedi-L-cysteine [1]

-

Reaction Setup: In a flask suitable for reactions in liquid ammonia, dissolve L-thiazolidine-4-carboxylic acid in liquid ammonia.

-

Reduction: Slowly add sodium metal to the solution. The reaction is characterized by a deep blue color, indicative of the solvated electrons. The addition of sodium is continued until the blue color persists.

-

Quenching: Quench the reaction by the addition of a suitable reagent, such as ammonium chloride, until the blue color disappears.

-

Isolation: Evaporate the liquid ammonia. Dissolve the resulting residue in water.

-

Purification: Adjust the pH of the aqueous solution to the isoelectric point of this compound to precipitate the product. The precipitate can be collected by filtration and further purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its identity and purity.

Metal Chelation Properties

The defining biological property of this compound is its ability to form stable complexes with a variety of metal ions. The two thiol groups, two amine groups, and two carboxylic acid groups act as donor atoms, allowing EC to function as a hexadentate ligand. This strong chelating ability is the basis for its primary application in radiopharmaceuticals.

Metal Complex Formation and Stability

This compound forms stable complexes with several metal ions, including trivalent metals like Gallium(III) and Indium(III), and divalent metals such as Nickel(II), Zinc(II), Cadmium(II), Lead(II), and Cobalt(II)[1]. The stability of these complexes is quantified by their formation constants (log K).

| Metal Ion | Log K (Formation Constant) | Reference |

| In(III) | 33.0 | [1] |

| Ga(III) | 31.5 | [1] |

| Ni(II) | > Ga(III) | [1] |

| Zn(II) | > Cd(II) | [1] |

| Cd(II) | > Pb(II) | [1] |

| Pb(II) | > Co(II) | [1] |

| Co(II) | Lowest in the series | [1] |

Table 1: Stability Constants of this compound-Metal Complexes

The stability sequence for several metal ions has been determined to be: In(III) > Ga(III) >> Ni(II) > Zn(II) > Cd(II) > Pb(II) > Co(II)[1]. This high affinity for In(III) and Ga(III) makes EC a suitable chelator for these radiometals in diagnostic imaging applications.

Determination of Stability Constants

Potentiometric titration is a standard method used to determine the formation constants of metal-ligand complexes.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination [2][3][4]

-

Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium to maintain constant ionic strength. All solutions should be prepared with deionized and decarbonated water.

-

Titration Setup: Use a thermostated titration vessel equipped with a calibrated pH electrode, a burette for the addition of the titrant (NaOH), and a magnetic stirrer. Maintain an inert atmosphere (e.g., by bubbling argon) to prevent oxidation of the thiol groups of EC.

-

Titration Procedure: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH (or potential) of the solution after each addition of the titrant.

-

Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software that employs non-linear least-squares regression analysis.

Role in Radiopharmaceuticals: Technetium-99m this compound (⁹⁹ᵐTc-EC)

The most significant application of this compound is as a chelating agent for the radionuclide Technetium-99m (⁹⁹ᵐTc) to form ⁹⁹ᵐTc-EC, a radiopharmaceutical used for dynamic renal scintigraphy.

Preparation of ⁹⁹ᵐTc-EC

⁹⁹ᵐTc-EC is typically prepared from a sterile, lyophilized kit. A common method involves a transchelation reaction.

Experimental Protocol: Preparation of ⁹⁹ᵐTc-EC via Transchelation [5][6]

-

Formation of ⁹⁹ᵐTc-glucoheptonate: Add sodium pertechnetate (⁹⁹ᵐTcO₄⁻) to a vial containing a stannous glucoheptonate (Sn-GHA) kit at a pH of approximately 6.5. This forms the intermediate complex, ⁹⁹ᵐTc-glucoheptonate.

-

Transchelation Reaction: Add a reconstituted solution of this compound, adjusted to a pH of approximately 12, to the vial containing the preformed ⁹⁹ᵐTc-glucoheptonate. The reaction can be carried out at room temperature or with gentle heating.

-

pH Adjustment: After the transchelation is complete, adjust the pH of the final product to approximately 7 using a suitable buffer (e.g., 0.5 M phosphate buffer at pH 4-5).

-

Quality Control: The radiochemical purity of the final ⁹⁹ᵐTc-EC preparation should be assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it meets the required standards for clinical use.

Caption: Workflow for the preparation of ⁹⁹ᵐTc-EC via transchelation.

Pharmacokinetics and Biodistribution of ⁹⁹ᵐTc-EC

The pharmacokinetic profile of ⁹⁹ᵐTc-EC makes it an excellent agent for renal imaging. It is rapidly cleared from the blood, primarily by the kidneys, with minimal uptake in other organs.

| Pharmacokinetic Parameter | Value | Reference |

| Plasma Protein Binding | ~30% | [7] |

| Red Blood Cell Binding | ~5.7% | [7] |

| Renal Extraction Ratio | 0.70 | [7] |

| Urinary Excretion (within 1 hour) | ~70% | [7] |

| Urinary Excretion (at 1.5 hours) | ~95% | [8][9] |

| Extrarenal Clearance | Negligible (~5-6% of total) | [9] |

Table 2: Pharmacokinetic Parameters of ⁹⁹ᵐTc-EC

The rapid renal clearance of ⁹⁹ᵐTc-EC is attributed to active tubular transport[7]. Its low plasma protein binding compared to other renal imaging agents contributes to its efficient filtration and excretion. The minimal liver and intestinal uptake results in high-quality scintigraphic images of the kidneys[7][9].

Other Potential Biological Properties (Areas of Limited Research)

While the primary focus of research on this compound has been its application in radiopharmaceuticals, its chemical structure suggests other potential biological activities that are currently underexplored.

Antioxidant Activity

The presence of two thiol (-SH) groups in the this compound molecule suggests potential antioxidant activity. Thiols are known to be effective radical scavengers and can participate in redox reactions to neutralize reactive oxygen species (ROS). However, there is a lack of direct experimental evidence from studies such as DPPH or ABTS assays specifically for this compound. Further research is needed to quantify its antioxidant capacity and elucidate the underlying mechanisms, which could involve direct radical scavenging or interaction with cellular antioxidant pathways like the Nrf2-Keap1 system.

Heavy Metal Detoxification

The strong chelating properties of this compound for various metal ions, including toxic heavy metals like lead and cadmium, suggest its potential use as a therapeutic chelating agent for heavy metal poisoning[1]. However, its efficacy and safety for this indication have not been established in clinical trials. The pharmacokinetics of unlabeled this compound, including its oral bioavailability and tissue distribution, would need to be thoroughly investigated to assess its suitability for systemic heavy metal detoxification[10].

Caption: Proposed mechanism of this compound in heavy metal detoxification.

Cytotoxicity and Toxicology

There is a significant lack of data on the cytotoxicity and general toxicology of unlabeled this compound. In vitro studies using various cell lines (e.g., hepatocytes, renal proximal tubule cells, neurons) would be necessary to determine its potential for causing cellular damage[11][12]. In vivo acute, sub-chronic, and chronic toxicity studies in animal models would be required to establish a safety profile for any potential therapeutic applications[13][14].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [15][16]

-

Cell Culture: Plate cells of the desired type (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. This data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Effects on Cellular Signaling Pathways

The biological effects of many compounds are mediated through their interaction with cellular signaling pathways. Given its structure and potential antioxidant properties, this compound could potentially modulate pathways sensitive to redox status, such as the NF-κB and MAPK signaling pathways[17][18][19]. However, no studies have yet investigated these potential interactions.

Caption: Hypothetical modulation of cellular signaling pathways by this compound.

Conclusion

This compound is a potent chelating agent with a well-defined and clinically significant role in nuclear medicine as a ligand for Technetium-99m in renal imaging. Its synthesis, metal complexation chemistry, and the pharmacokinetics of its radiolabeled form are well-characterized. However, the broader biological properties of unlabeled this compound remain largely unexplored. Future research into its antioxidant capacity, potential for heavy metal detoxification, cytotoxicity, and influence on cellular signaling pathways could reveal new therapeutic applications for this interesting molecule. For drug development professionals, the established safety and rapid renal clearance of the ⁹⁹ᵐTc-EC complex may provide a foundation for designing new metal-chelating drugs with favorable pharmacokinetic profiles. However, extensive preclinical studies are required to validate any new therapeutic indications for this compound itself.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. sips.org.in [sips.org.in]

- 5. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of ethylenediamine in the swiss webster mouse following oral or intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - N,Nâ-Ethylenedi-l-cysteine (EC) and Its Metal Complexes:â Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - American Chemical Society - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. A survey of visualization tools for biological network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. A MAPK pathway mediates ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A MAPK pathway mediates ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

Ethylenedicysteine as a Metabolite of ECD: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenedicysteine (EC) is a critical metabolite of N,N'-1,2-ethanediylbis-L-cysteine diethyl ester, commonly known as ethyl cysteinate dimer (ECD). The radiolabeled form, Technetium-99m ethyl cysteinate dimer (99mTc-ECD), is a widely utilized radiopharmaceutical for brain perfusion imaging using single-photon emission computed tomography (SPECT). The diagnostic efficacy of 99mTc-ECD is fundamentally reliant on its metabolic conversion. This technical guide provides a comprehensive overview of the role of this compound as a metabolite of ECD, detailing the underlying biochemistry, quantitative data from key studies, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in drug development and nuclear medicine.

The lipophilic nature of 99mTc-ECD allows it to cross the blood-brain barrier. Once in the brain, it is enzymatically hydrolyzed to more polar metabolites, including the monoester (ECM) and the fully de-esterified this compound (EC).[1] This conversion to polar, charged molecules prevents their diffusion back across the blood-brain barrier, effectively trapping the radioactivity in the brain in proportion to regional blood flow.[1] The rate of this metabolic conversion and the subsequent clearance of the metabolites are crucial determinants of the imaging quality and utility of 99mTc-ECD.

Quantitative Data on ECD Metabolism and Pharmacokinetics

The following tables summarize key quantitative data from various in vivo and in vitro studies on the metabolism and pharmacokinetics of 99mTc-ECD.

Table 1: Pharmacokinetics of 99mTc-ECD in Healthy Human Volunteers

| Parameter | Value | Reference |

| Brain Uptake (at 5 min post-injection) | 6.8 ± 0.3% of injected dose | [1] |

| Brain Washout (first 6 hours) | ~6% per hour | [1] |

| Blood Clearance | Biphasic, with 7-8% of injected dose remaining between 2-15 min | [1] |

| Conversion to Polar Metabolites in Blood (at 5 min) | > 50% | [1] |

| Urinary Excretion of Metabolites (within 6 hours) | 75% of injected dose | [1] |

Table 2: Pharmacokinetics of 99mTc-EC (the Metabolite)

| Parameter | Value | Reference |

| Plasma Protein Binding | ~30% | [2] |

| Red Blood Cell Binding | 5.7% | [2] |

| Urinary Excretion (within 1 hour) | 70% | [2] |

| Renal Extraction Ratio | 0.70 | [2] |

Table 3: In Vitro Metabolic Rate of 99mTc-ECD in Rat Brain Tissue

| Tissue Condition | Metabolic Rate (%/min) |

| Normal (Sham-operated) | 0.439 ± 0.031 |

| Contralateral (Non-infarcted) | 0.426 ± 0.028 |

| Infarcted (Corrected for edema) | 0.285 ± 0.064 |

Metabolic Pathway of ECD

The metabolic conversion of ECD to EC is a critical step for its retention in the brain. This process is believed to be mediated by esterase enzymes present within brain cells. The lipophilic ECD molecule freely enters the cell, where it is sequentially hydrolyzed to its more polar metabolites. This "metabolic trapping" mechanism is illustrated below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylenedicysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenedicysteine (EC) is a synthetic chelating agent with significant applications in the field of radiopharmaceuticals, particularly for renal imaging. Its structure, featuring two cysteine molecules linked by an ethylene bridge, allows for stable complexation with radionuclides like technetium-99m (Tc-99m). This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, biological activity, and stability. The information is presented to support its application in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule, with the L,L-isomer being the most commonly used form in biomedical applications. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | [1] |

| Synonyms | N,N'-Ethylenebis(L-cysteine), L,L-Ethylenedicysteine | [1] |

| CAS Number | 14344-48-0 | [1] |

| Molecular Formula | C₈H₁₆N₂O₄S₂ | [1] |

| Molecular Weight | 268.4 g/mol | [1] |

| Exact Mass | 268.05514934 Da | [1] |

| Melting Point | Data not available for the free base. The hydrobromide salt (EC·2HBr·2H₂O) crystallizes as colorless needles. | [2] |

| pKa Values | Experimentally determined pKa values are not readily available in the literature. As a molecule with two carboxylic acid groups and two secondary amine groups, it is expected to have multiple pKa values. The pKa of the thiol group in cysteine is approximately 8.3, and the carboxylic acid and amino groups have pKa values around 2 and 9-10, respectively. The exact pKa values for this compound would be influenced by the ethylene bridge and intramolecular interactions. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Specific solubility data in g/L for water and ethanol are not widely reported. |

Synthesis and Purification

Synthesis of L,L-Ethylenedicysteine

A common method for the synthesis of L,L-ethylenedicysteine involves the reduction of L-thiazolidine-4-carboxylic acid.[2]

Reaction Scheme:

Caption: Renal clearance pathway of [⁹⁹ᵐTc]Tc-EC.

Potential Antioxidant Activity

Given the presence of thiol groups, this compound has the potential to act as an antioxidant. Thiol-containing compounds are known to participate in redox reactions and can scavenge reactive oxygen species (ROS). While direct studies on the antioxidant signaling pathways of this compound are limited, it is plausible that it could influence pathways such as the Nrf2-antioxidant response element (ARE) pathway. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. [3][4]

Caption: Postulated role of this compound in the Nrf2-ARE pathway.

Stability and Degradation

Conclusion

This compound is a valuable chelating agent with well-established applications in nuclear medicine. Its physical and chemical properties are tailored for the stable chelation of radiometals, and its biological behavior allows for effective renal imaging. Further research into its potential antioxidant properties and the elucidation of its specific pKa values and solubility in various solvents would provide a more complete understanding of this important molecule and could expand its applications in drug development and other scientific fields.

References

- 1. This compound | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugs interacting with organic anion transporter-1 affect uptake of Tc-99m-mercaptoacetyl-triglycine (MAG3) in the human kidney: therapeutic drug interaction in Tc-99m-MAG3 diagnosis of renal function and possible application of Tc-99m-MAG3 for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylenedicysteine (EDC): A Comprehensive Technical Guide to its Chelator Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenedicysteine (EDC), also known as N,N'-ethylenedi-L-cysteine, is a compelling chelating agent with significant applications in radiopharmaceuticals and potential for heavy metal detoxification.[1] Its molecular structure, featuring two cysteine units linked by an ethylene bridge, provides a hexacoordinate environment with two nitrogen, two sulfur, and two oxygen donor atoms, enabling the formation of stable complexes with a variety of metal ions.[2][3] This guide provides an in-depth technical overview of the core chelator properties of EDC, including its metal binding affinities, pharmacokinetic profile when complexed with Technetium-99m, and detailed experimental protocols.

Core Chelator Properties

EDC's utility as a chelator is defined by its strong affinity for various metal ions, forming stable complexes that are crucial for its applications. The stability of these complexes is quantified by their stability constants (log K), with higher values indicating stronger binding.

Metal Ion Complexation

EDC forms stable complexes with a range of divalent and trivalent metal ions. The metal atoms in these complexes are typically coordinated by the two nitrogen, two sulfur, and two oxygen atoms of the EDC ligand in a distorted octahedral geometry.[3][4] The thiolate donors in EDC enhance its affinity for certain metal ions compared to chelators with oxygen-based donors.[2][3]

A notable stability sequence has been determined for EDC with several metal ions: In(III) > Ga(III) >> Ni(II) > Zn(II) > Cd(II) > Pb(II) > Co(II).[3] This indicates a particularly high affinity for Indium-111 and Gallium-67/68, which are medically relevant radioisotopes.[2]

Quantitative Data: Stability Constants

The following table summarizes the reported stability constants (log K) of EDC with various metal ions.

| Metal Ion | log K | Reference |

| In(III) | 33.0 | [5] |

| Ga(III) | 31.5 | [5] |

| Ni(II) | > Zn(II) | [3] |

| Zn(II) | > Cd(II) | [3] |

| Cd(II) | > Pb(II) | [3] |

| Pb(II) | > Co(II) | [3] |

| Co(II) | - | [3] |

| Mn(II) | 10.12 | [6] |

Applications in Radiopharmaceuticals: The Case of 99mTc-EC

The most prominent application of EDC is as a chelator for the radioisotope Technetium-99m (99mTc) to form 99mTc-EC, a radiopharmaceutical used for renal imaging.[7][8]

Pharmacokinetics of 99mTc-EC

99mTc-EC exhibits favorable pharmacokinetic properties for a renal imaging agent.[7][9] It is primarily eliminated from the body via active tubular transport in the kidneys.[7]

| Pharmacokinetic Parameter | Value | Comparison | Reference |

| Plasma Protein Binding | ~30% | Significantly lower than 99mTc-MAG3 and OIH | [7] |

| Red Blood Cell Binding | 5.7% | - | [7] |

| Renal Extraction Ratio | 0.70 | - | [7] |

| Urinary Excretion (1 hour) | 70% | More rapid than 99mTc-MAG3 | [7][10] |

| Urinary Excretion (1.5 hours) | 95% | - | [9][11] |

| Liver/Intestine Uptake | Negligible | Lower than 99mTc-MAG3 | [7] |

| Plasma Clearance | ~0.75 of OIH clearance | - | [7] |

Clinical Utility of 99mTc-EC

99mTc-EC is utilized in dynamic renal scintigraphy to assess renal tubular function and provides high-quality images comparable to another common renal imaging agent, 99mTc-mercaptoacetyltriglycine (MAG3).[7][8] Its lower liver uptake makes it particularly advantageous in patients with renal failure.[7] The clearance of 99mTc-EC can be accurately determined from a single plasma sample, simplifying clinical procedures.[7] Furthermore, 99mTc-EC has been employed in Single Photon Emission Computed Tomography (SPECT) for enhanced detection of renal scarring, particularly in pediatric patients.[12]

Potential for Heavy Metal Detoxification

The ability of EDC to bind to various metal ions suggests its potential as a therapeutic chelating agent for heavy metal detoxification.[1] While research in this area is less extensive than its application in radiopharmaceuticals, the fundamental chelating properties indicate that EDC could be effective in sequestering and promoting the excretion of toxic heavy metals. Further investigation is required to establish its efficacy and safety for this application.

Experimental Protocols

Synthesis of this compound (EDC)

A common method for the synthesis of EDC involves the reduction of l-thiazolidine-4-carboxylic acid.[2]

Materials:

-

l-thiazolidine-4-carboxylic acid

-

Liquid ammonia

-

Sodium metal

-

Ammonium chloride

Procedure:

-

Dissolve l-thiazolidine-4-carboxylic acid in liquid ammonia.

-

Slowly add sodium metal to the solution, which will result in a deep blue color.

-

Stir the solution for approximately 20 minutes at room temperature.

-

Quench the reaction with the addition of ammonium chloride, leading to the evaporation of the ammonia solvent.

-

The resulting product is ethylenebis-l-cysteine (EDC).

Synthesis of Metal-EDC Complexes (e.g., Na[InEC]·2H₂O)

Materials:

-

This compound (EDC)

-

Indium(III) chloride (or other metal salt)

-

Sodium hydroxide

Procedure:

-

Prepare a solution of EDC.

-

Add an equimolar amount of the metal salt (e.g., InCl₃) to the EDC solution.

-

Adjust the pH of the solution with sodium hydroxide to facilitate complex formation.

-

Filter the resulting solution.

-

Allow the filtrate to cool to room temperature to grow single crystals of the metal-EDC complex.

Radiolabeling of EDC with Technetium-99m (99mTc-EC)

99mTc-EC can be prepared directly or via a transchelation method.

Direct Labeling Method: [10]

Materials:

-

l,l-ethylenedicysteine (L,L-EC)

-

99mTc-pertechnetate

-

Stannous chloride (reducing agent)

-

A basic solution to adjust pH

Procedure:

-

Prepare a solution of L,L-EC.

-

Add a solution of stannous chloride.

-

Add the 99mTc-pertechnetate solution.

-

Adjust the pH to approximately 12 to achieve a high radiochemical yield.[10][13]

-

The complex forms at room temperature and is stable for several hours.[7]

Transchelation Method: [13]

This method avoids the need for preparing the kit at a high pH, which can be challenging due to the instability of stannous tin.

Materials:

-

Sn-glucoheptonate (Sn-GHA) kit

-

99mTc-pertechnetate

-

Reconstituted EDC solution (pH ~12)

-

Phosphate buffer (pH 4-5)

Procedure:

-

Prepare 99mTc-glucoheptonate (99mTc-GHA) by adding 99mTc-pertechnetate to the Sn-GHA kit vial at a pH of approximately 6.5.

-

Add the reconstituted EDC solution (pH ~12) to the preformed 99mTc-GHA.

-

Allow the reaction to proceed at room temperature or in a boiling water bath.

-

Adjust the pH of the final product to approximately 7 using the phosphate buffer.

Visualizations

Experimental Workflow: Synthesis of this compound (EDC)

Caption: Workflow for the synthesis of this compound (EDC).

Logical Relationship: Application of 99mTc-EC in Renal Function Assessment

Caption: Logical flow for using 99mTc-EC in renal function assessment.

References

- 1. Buy this compound | 14344-48-0 | >98% [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N,N'-Ethylenedi-L-cysteine (EC) and Its Metal Complexes: Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - N,Nâ-Ethylenedi-l-cysteine (EC) and Its Metal Complexes:â Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - American Chemical Society - Figshare [acs.figshare.com]

- 5. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Renal scintigraphy using technetium Tc 99m-ethylenedicysteine or SPECT as a method for examining kidneys in children diagnosed with vesicoureteral reflux] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Mechanism of Action of Ethylenedicysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenedicysteine (EC) is a chelating agent whose predominant in vivo application is as a ligand for the radionuclide technetium-99m (⁹⁹ᵐTc), forming the radiopharmaceutical ⁹⁹ᵐTc-ethylenedicysteine (⁹⁹ᵐTc-EC). This complex serves as a highly effective renal imaging agent for the evaluation of renal function and morphology. Its mechanism of action is centered on its efficient clearance from the bloodstream by the kidneys, involving both glomerular filtration and active tubular secretion. This guide provides a comprehensive overview of the in vivo mechanism of action of this compound, focusing on its role in the ⁹⁹ᵐTc-EC complex. It includes detailed pharmacokinetics, experimental protocols, and a comparative analysis with other renal radiopharmaceuticals.

Core Mechanism of Action: Chelation and Renal Clearance

The primary in vivo function of this compound is to form a stable complex with ⁹⁹ᵐTc. This radiolabeled compound, ⁹⁹ᵐTc-EC, is then intravenously administered and its transit through the renal system is monitored. The diagnostic utility of ⁹⁹ᵐTc-EC is a direct consequence of its rapid and efficient renal clearance.

The elimination of ⁹⁹ᵐTc-EC from the body is a two-part process involving the nephrons, the functional units of the kidneys:

-

Glomerular Filtration: A portion of the unbound ⁹⁹ᵐTc-EC in the blood plasma is filtered through the glomeruli.

-

Active Tubular Secretion: The majority of ⁹⁹ᵐTc-EC clearance is mediated by active transport into the renal tubules.[1][2] This process is carried out by organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells.[2] Evidence for this active transport mechanism comes from studies where the administration of probenecid, a known inhibitor of OATs, resulted in decreased urinary excretion of ⁹⁹ᵐTc-EC.[1]

The high extraction efficiency of ⁹⁹ᵐTc-EC from the blood into the urine allows for high-quality gamma camera imaging of the kidneys, providing crucial information on renal perfusion, function, and drainage.

Pharmacokinetics of ⁹⁹ᵐTc-Ethylenedicysteine

The pharmacokinetic profile of ⁹⁹ᵐTc-EC makes it a favorable agent for renal scintigraphy. Key quantitative parameters are summarized in the tables below.

Table 1: Comparative Pharmacokinetic Parameters of Renal Imaging Agents in Humans

| Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG₃ | ¹³¹I-OIH |

| Plasma Protein Binding | ~30% | >90% | ~70% |

| Red Blood Cell Binding | ~5.7% | - | 10-12% |

| Plasma Clearance (ml/min/1.73m²) | ~460 | ~383 | ~663 |

| Renal Extraction Ratio | ~0.70 | - | - |

| Urinary Excretion (1 hour) | ~70-80% | ~83% | - |

| Distribution Volume | ~20% of body weight | Lower than ⁹⁹ᵐTc-EC | Lower than ⁹⁹ᵐTc-EC |

Data compiled from multiple sources.

Table 2: Biodistribution of ⁹⁹ᵐTc-EC in Mice (% Injected Dose at 60 min)

| Organ | % Injected Dose |

| Kidneys | < 5% |

| Liver | < 1% |

| Intestines | < 2% |

| Blood | < 2% |

| Urine | > 80% |

Data is generalized from typical animal studies. Specific values can vary based on the study protocol.

Signaling Pathways and Experimental Workflows

Diagram 1: Renal Clearance Pathway of ⁹⁹ᵐTc-EC

Caption: Renal clearance of ⁹⁹ᵐTc-EC via filtration and active tubular secretion.

Diagram 2: Experimental Workflow for ⁹⁹ᵐTc-EC Biodistribution Study

Caption: Workflow for preclinical biodistribution studies of ⁹⁹ᵐTc-EC.

Experimental Protocols

Preparation of ⁹⁹ᵐTc-EC

A common method for the preparation of ⁹⁹ᵐTc-EC involves the use of a lyophilized kit.

-

Materials:

-

Lyophilized kit containing this compound, a reducing agent (e.g., stannous chloride), and stabilizers.

-

Sterile, pyrogen-free ⁹⁹ᵐTc-pertechnetate (TcO₄⁻) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.

-

Sterile 0.9% sodium chloride solution.

-

-

Procedure:

-

Aseptically add a specified volume of sterile ⁹⁹ᵐTc-pertechnetate to the lyophilized kit vial.

-

Gently swirl the vial to ensure complete dissolution of the contents.

-

Allow the reaction to proceed at room temperature for a specified time (typically 10-15 minutes).

-

The final preparation should be a clear, colorless solution.

-

An alternative transchelation method has also been described, which involves pre-forming a ⁹⁹ᵐTc-glucoheptonate complex at a neutral pH, followed by the addition of an alkaline EC solution.[3]

Quality Control of ⁹⁹ᵐTc-EC

Radiochemical purity is assessed to determine the percentage of ⁹⁹ᵐTc bound to EC versus impurities like free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc. Instant thin-layer chromatography (ITLC) is a standard method.

-

Materials:

-

ITLC strips (e.g., silica gel).

-

Two solvent systems (e.g., acetone and saline).

-

A chromatography developing tank.

-

A gamma counter or radiochromatogram scanner.

-

-

Procedure:

-

Spot a small drop of the ⁹⁹ᵐTc-EC preparation at the origin of two ITLC strips.

-

Develop one strip in acetone and the other in saline.

-

In acetone, free pertechnetate moves with the solvent front (Rf=1), while ⁹⁹ᵐTc-EC and reduced/hydrolyzed ⁹⁹ᵐTc remain at the origin (Rf=0).

-

In saline, both free pertechnetate and ⁹⁹ᵐTc-EC move with the solvent front, while reduced/hydrolyzed ⁹⁹ᵐTc remains at the origin.

-

The strips are cut in half and the activity of each half is measured in a gamma counter.

-

The percentage of each species is calculated to determine the radiochemical purity. A purity of >95% is generally required for clinical use.

-

Animal Biodistribution Studies

-

Animal Model: Typically, healthy mice or rats are used.

-

Procedure:

-

A known activity of ⁹⁹ᵐTc-EC is injected intravenously into a cohort of animals.

-

At various time points post-injection (e.g., 10, 30, 60, 120 minutes), groups of animals are euthanized.

-

Blood, major organs (kidneys, liver, spleen, lungs, heart, etc.), and carcass are collected and weighed.

-

The radioactivity in each sample is measured using a calibrated gamma counter.

-

The percentage of the injected dose per organ (%ID) and per gram of tissue (%ID/g) are calculated.

-

Other Potential In Vivo Roles of this compound

While the primary in vivo application of this compound is as a component of ⁹⁹ᵐTc-EC, its chemical structure, containing thiol and carboxyl groups, suggests potential for other biological interactions.

-

Metal Chelation: As a chelating agent, this compound can bind to other metals besides technetium. Studies have explored its complexation with gallium and indium.[4] However, its therapeutic use for heavy metal detoxification has not been established, with agents like EDTA being more commonly employed for this purpose.

-

Antioxidant Activity: Cysteine-containing compounds, such as N-acetylcysteine, have well-documented antioxidant properties. While it is plausible that this compound could exhibit some antioxidant activity due to its cysteine moieties, there is currently a lack of direct in vivo studies to support this.

Conclusion

The in vivo mechanism of action of this compound is predominantly defined by its role as a chelating ligand in the radiopharmaceutical ⁹⁹ᵐTc-EC. The resulting complex undergoes rapid and efficient renal clearance through a combination of glomerular filtration and active tubular secretion via organic anion transporters. This pharmacokinetic profile enables high-quality renal imaging and functional assessment. While the chemical structure of this compound suggests potential for other biological activities, such as metal chelation and antioxidant effects, these are not well-characterized in vivo and do not represent its current primary application in a clinical or research setting. Future research could explore these potential non-radiopharmaceutical applications of this compound.

References

- 1. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 99mTc-Ethylenedicysteine-endostatin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of the four isomers of technetium-99m labeled ethylenecysteamine cysteine ((99m)Tc-ECC), the mono-acid derivative of (99m)tc-L,L-ethylenedicysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Ethylenedicysteine

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and core applications of ethylenedicysteine (EC), a pivotal chelating agent in the landscape of radiopharmaceuticals and beyond. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, experimental protocols, and quantitative data that underscore the significance of EC.

Introduction: The Emergence of a Versatile Ligand

This compound (EC), a bis-amino acid, is structurally characterized by two cysteine units linked via an ethylene bridge. This unique architecture, featuring two carboxylic acid groups, two amino groups, and two thiol groups, bestows upon EC remarkable chelating properties, enabling it to form stable complexes with a variety of metal ions. Its most prominent role has been as a ligand for the radionuclide Technetium-99m (⁹⁹mTc), leading to the development of ⁹⁹mTc-L,L-EC, a key radiopharmaceutical for renal function imaging. This document traces the scientific journey of EC from its initial synthesis to its establishment as a valuable tool in nuclear medicine and its exploration in other therapeutic and diagnostic domains.

A Historical Timeline: From Synthesis to Clinical Application

While the precise first synthesis of the this compound molecule is not prominently documented in a singular historical account, its significance as a chelating agent spurred its investigation in the latter half of the 20th century. Its journey to clinical relevance is intrinsically linked to the quest for improved radiopharmaceuticals. A key milestone was the investigation of ⁹⁹mTc labeled this compound diethylester (⁹⁹mTc-ECD), a brain imaging agent. This compound was identified as a metabolite of ⁹⁹mTc-ECD, which subsequently led to the exploration of ⁹⁹mTc-EC itself as a potential renal imaging agent. A pivotal moment in its history was the proposal of ⁹⁹mTc-L,L-EC as a superior alternative to the then-standard renal imaging agent, ⁹⁹mTc-mercaptoacetyltriglycine (MAG3).

Synthesis and Characterization: Crafting the Chelator

The synthesis of L,L-ethylenedicysteine has been achieved through various methods, with a common approach involving the reduction of l-thiazolidine-4-carboxylic acid.

General Synthesis Protocol for L,L-Ethylenedicysteine

A frequently cited method for the synthesis of L,L-ethylenedicysteine involves the following steps:

-

Starting Material: The synthesis typically commences with L-cysteine.

-

Formation of Thiazolidine Ring: L-cysteine is reacted with a suitable carbonyl compound to form a thiazolidine derivative, l-thiazolidine-4-carboxylic acid.

-

Coupling Reaction: Two molecules of the thiazolidine derivative are coupled via an ethylene bridge.

-

Reduction: The coupled intermediate is then reduced, often using a strong reducing agent like sodium in liquid ammonia, to yield L,L-ethylenedicysteine.

-

Purification: The final product is purified using standard techniques such as crystallization.

The Art of Chelation: Experimental Protocols

The utility of this compound lies in its ability to form stable complexes with metal ions, a process central to its application in radiopharmaceuticals.

Radiolabeling of L,L-Ethylenedicysteine with Technetium-99m

The preparation of ⁹⁹mTc-L,L-EC is a critical procedure for its use in renal imaging. Two primary methods have been established:

Method 1: Direct Labeling

This method involves the direct complexation of ⁹⁹mTc with the EC ligand.

-

Preparation of Ligand Solution: A solution of L,L-ethylenedicysteine is prepared in an aqueous medium.

-

pH Adjustment: The pH of the ligand solution is raised to approximately 12 using a suitable base. This high pH is crucial for achieving a high radiochemical yield.[1][2][3][4]

-

Introduction of Reducing Agent: A reducing agent, typically stannous chloride (SnCl₂), is added to the reaction mixture. The stannous ions reduce the pertechnetate (⁹⁹mTcO₄⁻) to a lower oxidation state, allowing it to be chelated by the EC.

-

Addition of Technetium-99m: Sodium pertechnetate (Na⁹⁹mTcO₄), eluted from a ⁹⁹Mo/⁹⁹mTc generator, is added to the vial containing the ligand and reducing agent.

-

Incubation: The reaction mixture is incubated at room temperature. The labeling process is typically instantaneous.[5]

-

Quality Control: The radiochemical purity of the resulting ⁹⁹mTc-L,L-EC is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Method 2: Transchelation

An alternative to direct labeling, this method avoids the challenges associated with the instability of stannous tin at high pH.[1][3]

-

Formation of an Intermediate Complex: A labile ⁹⁹mTc complex is first formed. A common intermediate is ⁹⁹mTc-glucoheptonate (⁹⁹mTc-GHA), which can be prepared at a more neutral pH of around 6.5.[1][3]

-

Preparation of EC Solution: A solution of this compound is prepared and its pH is adjusted to approximately 12.[1][3]

-

Ligand Exchange: The pre-formed ⁹⁹mTc-GHA is then added to the alkaline EC solution.[1][3]

-

Incubation: The mixture is incubated, sometimes with gentle heating, to facilitate the transfer of the ⁹⁹mTc from the glucoheptonate to the EC ligand.[1]

-

Final pH Adjustment: The pH of the final ⁹⁹mTc-EC preparation is adjusted to a physiologically compatible range (around 7) using a buffer.[1][3]

-

Quality Control: As with direct labeling, the radiochemical purity is confirmed using chromatography.

Quantitative Insights: A Comparative Data Summary

The performance of this compound and its metal complexes is underpinned by key quantitative parameters.

Table 1: Stability Constants of this compound with Various Metal Ions

| Metal Ion | Log K |

| In(III) | 33.0 |

| Ga(III) | 31.5 |

| Ni(II) | > Ga(III) |

| Zn(II) | > Ni(II) |

| Cd(II) | > Zn(II) |

| Pb(II) | > Cd(II) |

| Co(II) | > Pb(II) |

Note: The stability sequence for divalent metals is presented as a relative comparison as found in the literature.[6][7]

Table 2: Pharmacokinetic Properties of ⁹⁹mTc-L,L-EC in Humans

| Parameter | ⁹⁹mTc-L,L-EC | ⁹⁹mTc-MAG3 | ¹³¹I-OIH |

| Plasma Protein Binding | ~31%[8] | ~88%[8] | ~67% |

| Urinary Excretion (30 min p.i.) | ~66.5%[8] | ~69.4%[8] | - |

| Urinary Excretion (1 hr p.i.) | ~79.8%[8] | ~83.1%[8] | - |

| 1-hr Plasma Clearance (ml/min/1.73m²) | ~460.2[8] | ~382.9[8] | - |

| Red Blood Cell Binding | ~5.7% | - | 10-12% |

Visualizing the Science: Diagrams of Key Processes

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.

Workflow for Direct Radiolabeling of this compound with ⁹⁹mTc

References

- 1. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. N,N'-Ethylenedi-L-cysteine (EC) and Its Metal Complexes: Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 99mTc Labeling of Ethylenedicysteine (EC)

For Researchers, Scientists, and Drug Development Professionals

Introduction